4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate
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Overview
Description
Synthesis Analysis Research on related compounds involves various synthesis methods, including the use of solution growth techniques for crystal growth and characterization by IR-spectroscopy. For instance, the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates methods that could be analogous to the synthesis of our target compound (Agekyan & Mkryan, 2015).
Molecular Structure Analysis The molecular structure of related compounds reveals supramolecular hydrogen-bonding networks and conformational characteristics, as seen in studies on 1-(diaminomethylene)thiouron-1-ium derivatives (Perpétuo & Janczak, 2013). These findings can give insights into the structural analysis of the target molecule.
Chemical Reactions and Properties The reactions of carbonyl compounds in basic solutions and their subsequent rearrangements offer a perspective on the chemical behavior that could be similar to that of our target compound. Such studies reveal how methoxide catalysis can affect the structure and reactions of related benzoates (Bowden & Chehel-Amiran, 1986).
properties
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-3-6-13(7-4-11)16(22)24-14-8-5-12(9-15(14)23-2)10-20-21-17(18)19/h3-10H,1-2H3,(H4,18,19,21)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAFBWOPJFMGSH-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN=C(N)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N=C(N)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(2-carbamimidoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate |
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